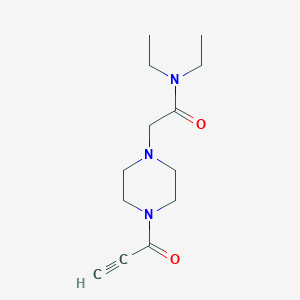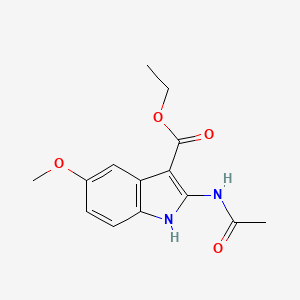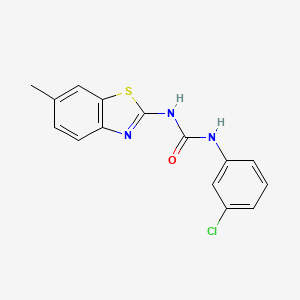![molecular formula C23H20N6O3 B11035838 7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)
7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide , has the chemical formula C₁₂H₁₇NO₃ . It belongs to the class of acetamides and features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The structure consists of a pyridine ring fused with a triazolopyrimidine ring, and it contains two methoxy groups on the phenyl rings .
Preparation Methods
The synthetic routes for this compound involve acetylation of 3,4-dimethoxyphenethylamine homoveratrylamine ). Here are the steps:
Acetylation: The amine group of 3,4-dimethoxyphenethylamine reacts with acetic anhydride or acetyl chloride to form the acetamide derivative.
Reaction Conditions: The reaction typically occurs under mild acidic conditions.
Industrial Production: While not widely produced industrially, this compound can be synthesized in the lab using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions, but common products include the carboxylic acid, alcohol, or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding similar heterocyclic structures.
Biology and Medicine: Investigations focus on its potential as a drug candidate due to its unique scaffold. It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Industry: While not widely used, it could serve as a starting point for designing new compounds with specific properties.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Uniqueness: Its fused pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine ring system sets it apart from other related compounds.
Similar Compounds: Some related compounds include ethyl 3,4-dimethoxyphenyl acetate and 3,4-dimethoxyphenethylamine
Properties
Molecular Formula |
C23H20N6O3 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H20N6O3/c1-31-19-6-5-15(12-20(19)32-2)7-10-28-11-8-18-17(22(28)30)14-25-23-26-21(27-29(18)23)16-4-3-9-24-13-16/h3-6,8-9,11-14H,7,10H2,1-2H3 |
InChI Key |
ZUVVQVPPJCJFPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035763.png)


![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11035774.png)
![2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B11035791.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B11035792.png)
![2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid](/img/structure/B11035799.png)
![1-(4-methylphenyl)-2-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11035812.png)
![2-(4-phenylpiperazin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B11035821.png)
![(1E)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035823.png)


![ethyl 4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzoate](/img/structure/B11035848.png)
